molecular formula C19H15NO B14691806 Hydroxylamine, N-(2-fluorenyl)-N-phenyl- CAS No. 31874-15-4

Hydroxylamine, N-(2-fluorenyl)-N-phenyl-

Cat. No.: B14691806
CAS No.: 31874-15-4
M. Wt: 273.3 g/mol
InChI Key: CIOUZNWEQGOFMG-UHFFFAOYSA-N
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Description

Hydroxylamine derivatives, such as Hydroxylamine, N-(2-fluorenyl)-N-phenyl-, are nitrogen-containing compounds where the hydroxylamine backbone (NH$_2$OH) is substituted with aromatic or polycyclic groups. In this case, the nitrogen atom is bonded to a phenyl group and a 2-fluorenyl moiety.

Properties

CAS No.

31874-15-4

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-N-phenylhydroxylamine

InChI

InChI=1S/C19H15NO/c21-20(16-7-2-1-3-8-16)17-10-11-19-15(13-17)12-14-6-4-5-9-18(14)19/h1-11,13,21H,12H2

InChI Key

CIOUZNWEQGOFMG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

The synthesis of Hydroxylamine, N-(2-fluorenyl)-N-phenyl- typically involves the reaction of 2-fluorenylamine with phenylhydroxylamine. The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the reaction. Industrial production methods may involve more advanced techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Hydroxylamine, N-(2-fluorenyl)-N-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hydroxylamine, N-(2-fluorenyl)-N-phenyl- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is investigated for its potential therapeutic applications, including its role in drug development and cancer research.

Mechanism of Action

The mechanism of action of Hydroxylamine, N-(2-fluorenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. It can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets involved depend on the specific context and conditions of its use.

Comparison with Similar Compounds

N-Phenyl Hydroxylamine (H1) and N-(4-Chlorophenyl) Hydroxylamine (H2)
  • Structure : Simplest N-aryl hydroxylamines, where the nitrogen is substituted with a phenyl or 4-chlorophenyl group.
  • Synthesis : Prepared via reduction of nitrobenzene or 4-chloronitrobenzene with zinc dust and ammonium chloride in aqueous medium (yields: 75–90%) .
  • Key Differences :
    • Hydroxylamine, N-(2-fluorenyl)-N-phenyl- introduces a bulky 2-fluorenyl group, which may hinder reactivity in ring-opening or condensation reactions compared to H1/H2.
    • The electron-donating phenyl and electron-withdrawing 2-fluorenyl groups in the target compound could create unique electronic effects absent in H1/H2.
3-(2-Fluorenyl)-5-(2-Thienyl)Isoxazoline (3)
  • Structure : A heterocyclic compound synthesized from 2-acetyl fluorene and hydroxylamine hydrochloride, featuring a fused isoxazoline ring .
  • Key Differences :
    • Unlike the hydroxylamine derivative, this compound is stabilized by a five-membered heterocyclic ring, enhancing thermal stability.
    • The thienyl group introduces sulfur-based electronic effects, contrasting with the purely aromatic substituents in the target compound.
N-Substituted Succinimides and Phthalimides
  • Structure : Cyclic imides (e.g., N-phenyl phthalimide) with aromatic substituents.
  • Reactivity :
    • N-Phenyl succinimide reacts cleanly with hydroxylamine to form N-hydroxybutaneamide derivatives, whereas N-phenyl phthalimide decomposes into multiple products (e.g., aniline) under similar conditions .
  • Key Differences :
    • The cyclic imide structure in phthalimides increases susceptibility to ring-opening reactions compared to acyclic hydroxylamine derivatives.
    • The 2-fluorenyl group in the target compound may impose steric constraints absent in succinimides/phthalimides.

Reactivity and Stability

Compound Reactivity with NH$_2$OH Stability in Solution Key Products
N-Phenyl Succinimide Forms N-hydroxybutaneamide (single product) Stable in aqueous NH$_2$OH 2a (Scheme 4, )
N-Phenyl Phthalimide Decomposes into aniline + others Unstable; homogenizes mixture Multiple byproducts
N-Phenyl Hydroxylamine (H1) Forms nitrones with aldehydes Stable in ethanol/water Nitrones (e.g., NT1-NT4)
Target Compound Likely forms hydroxamic acids Predicted instability due to steric bulk Hypothetical N-hydroxy derivatives
N-(2-Fluorenyl) Phthalamic Acid (2-FPA)
  • Activity: Carcinogenic in rats; induces liver tumors after prolonged exposure .
N-Substituted Chromones
  • Activity : 3-(1H-Tetrazol-5-yl)chromones exhibit antimicrobial and antifungal activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
N-Phenyl Hydroxylamine (H1) 109.12 81–83 Soluble in ethanol
3-(2-Fluorenyl)-5-(2-Thienyl)Isoxazoline ~309.4 Not reported Likely low (aromatic)
Target Compound ~323.4 (estimated) Predicted >100 Low (steric bulk)

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